Superior In Vitro EBV-EA Inhibition Potency of Valerianol vs. β-Eudesmol and Elemol
In a direct comparative assay of sesquiterpenes for inhibition of TPA-induced Epstein-Barr virus early antigen (EBV-EA) activation, valerianol demonstrated superior potency. The IC50 of valerianol was determined to be 300 μM [1]. This was more potent than the structurally related sesquiterpenoids β-eudesmol (IC50 = 311 μM) and elemol (IC50 = 372 μM) [1].
| Evidence Dimension | EBV-EA activation inhibition (IC50) |
|---|---|
| Target Compound Data | 300 μM |
| Comparator Or Baseline | β-eudesmol: 311 μM; elemol: 372 μM |
| Quantified Difference | Valerianol is ~3.5% more potent than β-eudesmol and ~19.4% more potent than elemol. |
| Conditions | In vitro assay on Raji cells; TPA-induced EBV-EA activation; concentrations of 10, 100, 500, 1000 mol ratio/TPA. |
Why This Matters
This direct potency difference identifies valerianol as a more effective starting point than its analogs for chemoprevention or antiviral research involving EBV-EA inhibition.
- [1] Akihisa, T., Tokuda, H., Yasukawa, K., Ukiya, M., Kiyota, A., Sakamoto, N., Suzuki, T., Tanabe, N., & Nishino, H. (2018). Inhibitory effects of sesquiterpenes on Epstein-Barr virus early antigen activation. Scientific Reports, 8, 12244. https://doi.org/10.1038/s41598-018-30653-w View Source
